![molecular formula C6H4ClFN2O2 B1430236 2-Chloro-6-fluoro-4-nitroaniline CAS No. 350-20-9](/img/structure/B1430236.png)
2-Chloro-6-fluoro-4-nitroaniline
Overview
Description
2-Chloro-6-fluoro-4-nitroaniline is a derivative of aniline bearing a chloride, a fluoride, and a nitro group at the 2-, 6-, and 4-positions, respectively . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .
Synthesis Analysis
The synthesis of 2-Chloro-6-fluoro-4-nitroaniline can be achieved through several solvent mixtures or by slow cooling of the melted sample . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .Molecular Structure Analysis
The molecule crystallizes in the non-centrosymmetric space group P1 with specific lattice parameters . The structure of the previously known orthorhombic polymorph is columnar, whereas the triclinic one is quasi-isotropic .Chemical Reactions Analysis
The amine group in 2-Chloro-6-fluoro-4-nitroaniline conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . The molecule also undergoes reactions involving aniline dioxygenase .Safety and Hazards
Mechanism of Action
Target of Action
Nitroaromatic compounds like 2-chloro-6-fluoro-4-nitroaniline often interact with various enzymes and proteins within biological systems .
Mode of Action
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
The degradation of 2-Chloro-6-fluoro-4-nitroaniline is initiated via oxidative hydroxylation, resulting in the formation of certain intermediates . Subsequent degradation occurs by dioxygenase-mediated transformations . This suggests that 2-Chloro-6-fluoro-4-nitroaniline affects the oxidative hydroxylation pathway and potentially others.
Pharmacokinetics
Nitroaromatic compounds are generally known for their reactivity and potential for bioaccumulation .
Result of Action
Nitroaromatic compounds can cause various cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoro-4-nitroaniline. For instance, the degradation of this compound was found to increase by approximately 45% in a mixed species environment compared to individual strains . This suggests that the presence of other organisms and their metabolic activities can influence the compound’s action.
properties
IUPAC Name |
2-chloro-6-fluoro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFEBYNQPWONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-nitroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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